molecular formula C15H10FN B14084684 2-(4-Fluorophenyl)-3-phenylprop-2-enenitrile

2-(4-Fluorophenyl)-3-phenylprop-2-enenitrile

Cat. No.: B14084684
M. Wt: 223.24 g/mol
InChI Key: AWMKCXLADSGTQN-UHFFFAOYSA-N
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Description

(Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-Fluorobenzoic acid and phenylacetic acid.

    Reduction: 2-(4-Fluorophenyl)-3-phenylpropylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can influence the binding affinity and selectivity of the compound towards specific biological targets.

Medicine

In medicinal chemistry, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may contribute to the activity and specificity of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and van der Waals interactions. The nitrile group may participate in coordination with metal ions or other active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetonitrile
  • 4-Fluorobenzyl cyanide
  • 4-Fluorophenylpropionitrile

Uniqueness

Compared to similar compounds, (Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile stands out due to its conjugated acrylonitrile moiety, which can impart unique electronic properties. This feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKCXLADSGTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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